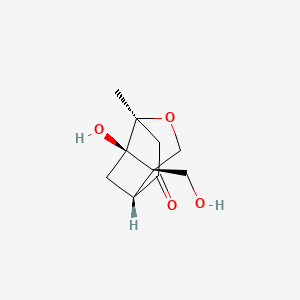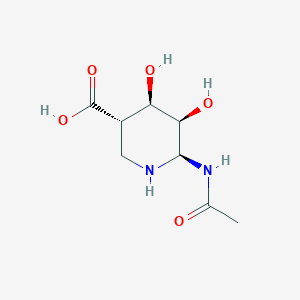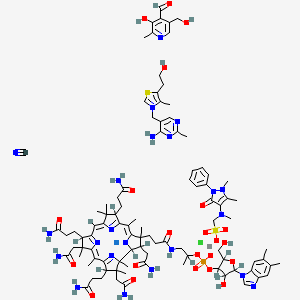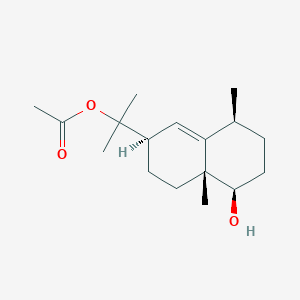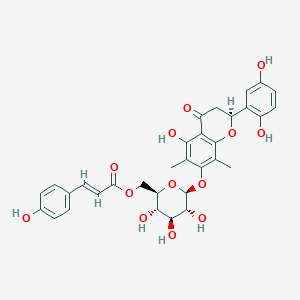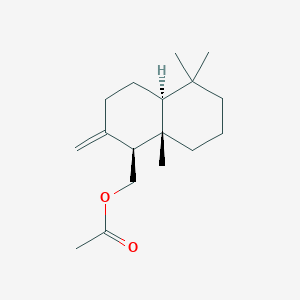
Albicanyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albicanyl acetate is a natural product found in Cadlina luteomarginata, Dryopteris fragrans, and Bazzania japonica with data available.
Applications De Recherche Scientifique
Biologically Active Drimanes Synthesis Albicanyl acetate is a potent fish antifeedant and is synthesized from sclareol. This synthesis is important in the creation of biologically active drimanes, which have applications in various biological and ecological studies (Barrero et al., 1994).
Antifeedant, Antitumor, and Antimicrobial Properties Research has tested albicanyl acetate for its antifeedant, antitumor, and antimicrobial properties. Its synthesis from sclareol and its biological activities highlight its potential in pharmacological and ecological research (Barrero et al., 1995).
Biosynthesis in Marine Molluscs Albicanyl acetate is a major biosynthetic product of the nudibranch Cadlina luteomarginata. Studies on its biosynthesis provide insights into the defensive compound production in marine organisms and their adaptation to different geographical regions (Kubanek et al., 2000).
Enzymatic Synthesis and Natural Product Formation The enzymatic synthesis of albicanyl acetate using lipase has been explored. This research is significant in understanding the natural product formation and potential applications in green chemistry (Akita et al., 2000).
Total Synthesis for Biologically Active Compounds Research on the total synthesis of albicanyl acetate offers valuable insights into developing efficient synthesis methods for biologically active compounds, particularly in the field of medicinal chemistry (Shishido et al., 1990).
Stable Isotope Studies in Metabolite Synthesis Stable isotope incorporation studies have been used to investigate the biosynthesis of albicanyl acetate. This research contributes to understanding the metabolic pathways and biosynthetic processes in marine organisms (Kubanek et al., 1997).
Synthesis from Optically Active Intermediates Synthesizing albicanyl acetate from optically active intermediates demonstrates advancements in stereoselective synthesis, important for developing pharmaceuticals and complex organic molecules (Toshima et al., 2001).
Enzymatic Transesterification in Synthesis Enzymatic transesterification has been used in synthesizing albicanyl acetate, highlighting its role in developing eco-friendly and efficient synthesis methods for complex organic compounds (Anilkumar et al., 2000).
Propriétés
Nom du produit |
Albicanyl acetate |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C17H28O2/c1-12-7-8-15-16(3,4)9-6-10-17(15,5)14(12)11-19-13(2)18/h14-15H,1,6-11H2,2-5H3/t14-,15-,17+/m0/s1 |
Clé InChI |
GQKPZEYFVCLAHT-YQQAZPJKSA-N |
SMILES isomérique |
CC(=O)OC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES canonique |
CC(=O)OCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonymes |
albicanyl acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



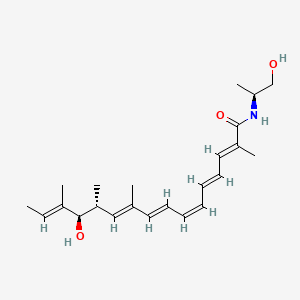

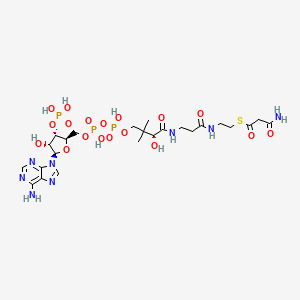
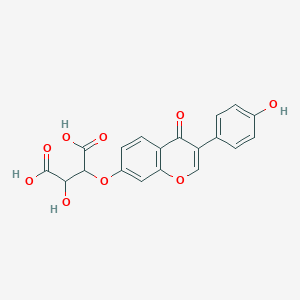
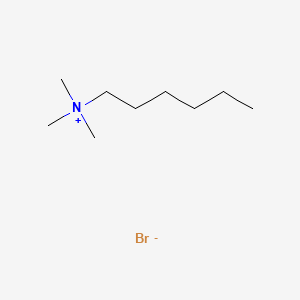
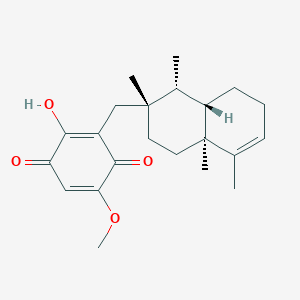
![3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl N-(1,3-benzothiazol-6-yl)carbamate](/img/structure/B1246665.png)
![(11E,17E)-15-[(E)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one](/img/structure/B1246667.png)

